molecular formula C8H13N B1612464 cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole CAS No. 2144-87-8

cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole

Cat. No. B1612464
CAS RN: 2144-87-8
M. Wt: 123.2 g/mol
InChI Key: HWZHYUCYEYJQTE-OCAPTIKFSA-N
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Description

Cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole is a chemical compound with the CAS Number: 2144-87-8 . It has a molecular weight of 123.2 and its IUPAC name is (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole . The compound is a light yellow liquid .


Molecular Structure Analysis

The molecular structure of cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole consists of a total of 23 bonds. There are 10 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

Cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole is a light yellow liquid . The compound’s InChI code is 1S/C8H13N/c1-2-4-8-6-9-5-7 (8)3-1/h1-2,7-9H,3-6H2/t7-,8+ .

Scientific Research Applications

  • Synthesis of Derivatives:

    • New synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives were developed, leading to amino and triazole derivatives, and hydroxyl analogues of cis-hexahydro-1H-isoindole (Tan et al., 2016).
  • Structural Analysis:

    • Investigation of the structural aspects of cis-hexahydro-1H-isoindole compounds, focusing on molecular conformations and bond angles (Shang et al., 2012).
  • Stereoselective Synthesis:

    • New methods for the stereoselective synthesis of cis- and trans-hexahydropyrido[2,1-a]isoindole derivatives were reported, highlighting their potential in chemical synthesis (Alsarabi et al., 2004).
  • Catalytic Applications:

    • Study of isoindole-based ligands in catalysis, particularly for stereoselective oxidation of alkanes (Nesterova et al., 2016).
  • Anticancer Research:

    • Exploration of cis-isomers of octahedral metal complexes, including those based on isoindole, for their potential anticancer properties (Büchel et al., 2017).
  • Electroreductive Coupling:

    • Studies on the electroreductive coupling of isoindole derivatives, which can be precursors for synthesizing various indoles and indolines (Kise et al., 2013).
  • Microwave-Assisted Synthesis:

    • Microwave irradiation used for the synthesis of cis-3a,4,7,7a-tetrahydroisoindole-1,3-dione derivatives under solvent-free conditions (Habibi et al., 2005).
  • Photoresponsive Materials:

    • Research on the use of azobenzene, which involves isomerization similar to cis-trans isoindole, in creating photoresponsive metal–organic materials (Mukhopadhyay et al., 2014).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3aS,7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZHYUCYEYJQTE-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole

CAS RN

2144-87-8
Record name 3a,4,7,7a-Tetrahydroisoindoline, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3A,4,7,7A-TETRAHYDROISOINDOLINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT9ML8F6ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole
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cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole
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cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole
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cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole
Reactant of Route 5
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Reactant of Route 6
cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole

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